

MM3122: A Potent Inhibitor of TMPRSS2 for Antiviral Therapy

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An In-depth Technical Guide on a Novel Host-Cell Directed Antiviral Candidate

Introduction

MM3122 is a novel, potent, small-molecule inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host-cell enzyme crucial for the entry of several viruses, including SARS-CoV-2 and other coronaviruses.[1][2][3] Developed through rational structure-based drug design, MM3122 belongs to the ketobenzothiazole class of compounds.[1][4] This technical guide provides a comprehensive overview of the initial description, mechanism of action, and preclinical data for MM3122, targeted at researchers, scientists, and drug development professionals.

First Publications

MM3122 was first described in a 2021 publication in the Proceedings of the National Academy of Sciences (PNAS) titled, "A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells."[1][5][6] This foundational paper details the discovery, synthesis, and initial characterization of **MM3122** as a lead candidate for a host-directed antiviral therapy for COVID-19.[1] Subsequent publications have further explored its efficacy in various models.[7][8][9][10][11]

Mechanism of Action



MM3122 functions by inhibiting the enzymatic activity of host-cell serine proteases, primarily TMPRSS2, but also matriptase and hepsin.[3][10][12] For many respiratory viruses, including SARS-CoV-2, the viral spike protein requires cleavage by a host protease to become activated and mediate the fusion of the viral and cellular membranes, a critical step for viral entry into the host cell.[3] By blocking the activity of TMPRSS2, MM3122 prevents this spike protein activation, thereby inhibiting viral entry and subsequent replication.[3]

Quantitative Data Summary

The initial publications on **MM3122** provided key quantitative data on its potency and pharmacokinetic properties.

| Parameter | Value | Assay/Model | Reference |
|--|--------|--|-----------|
| IC50 vs. TMPRSS2 | 340 pM | Recombinant full- length TMPRSS2 protein | [1][4][5] |
| EC50 vs. VSV-SARS- CoV-2 chimeric virus | 430 pM | Calu-3 human lung epithelial cells | [1][5] |
| EC50 vs. SARS-CoV-2 (cytopathic effects) | 74 nM | Calu-3 human lung epithelial cells | [1][4][5] |
| EC50 vs. MERS-CoV | 870 pM | Cell entry assay | [1][5] |
| Plasma Half-life (mice) | 8.6 h | In vivo pharmacokinetic study | [1][4] |
| Lung Tissue Half-life (mice) | 7.5 h | In vivo pharmacokinetic study | [1][4] |

Key Experimental Protocols Recombinant TMPRSS2 Inhibition Assay

The inhibitory activity of **MM3122** against recombinant full-length human TMPRSS2 was determined using a fluorogenic substrate-based assay. The assay measures the rate of cleavage of a synthetic substrate that releases a fluorescent signal upon cleavage by



TMPRSS2. The experiment was performed with varying concentrations of **MM3122** to determine the half-maximal inhibitory concentration (IC50).

Viral Entry Assays

Pseudotyped Virus Entry Assay: A vesicular stomatitis virus (VSV) construct expressing the SARS-CoV-2 spike protein and luciferase (VSV-SARS-CoV-2-S) was used to infect Calu-3 human lung epithelial cells in the presence of varying concentrations of **MM3122**. The viral entry was quantified by measuring the luciferase activity in the cell lysates 24 hours post-infection.

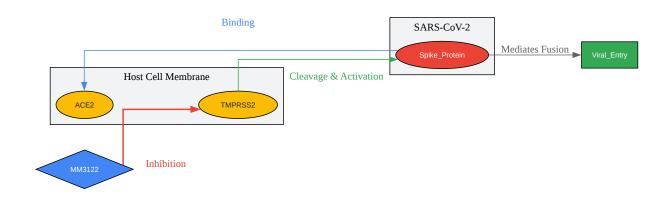
Authentic SARS-CoV-2 Infection Assay: Calu-3 cells were infected with SARS-CoV-2 in the presence of different concentrations of **MM3122**. The antiviral efficacy was determined by measuring the inhibition of virus-induced cytopathic effects (CPE) using a cell viability assay (e.g., MTS or CellTiter-Glo) after a set incubation period.

Pharmacokinetic Studies in Mice

MM3122 was administered to mice, and blood and lung tissue samples were collected at various time points. The concentration of MM3122 in the plasma and lung homogenates was quantified using liquid chromatography-mass spectrometry (LC-MS/MS). These data were used to determine the pharmacokinetic parameters, including the half-life of the compound in plasma and lung tissue.

Visualizations Signaling Pathway of Viral Entry and Inhibition by MM3122



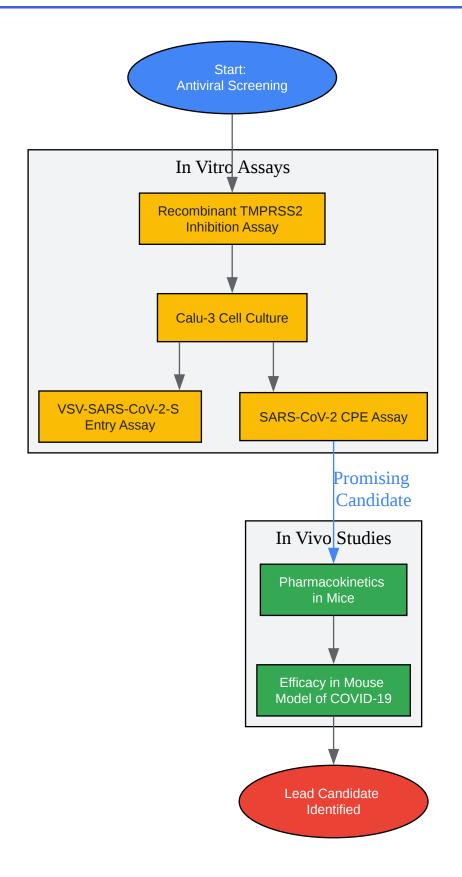


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Caption: SARS-CoV-2 entry and its inhibition by MM3122.

Experimental Workflow for Antiviral Efficacy Testing





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Caption: Preclinical evaluation workflow for MM3122.



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